2-Bromo-1,3-dimethyl-5-propoxybenzene
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Overview
Description
2-Bromo-1,3-dimethyl-5-propoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a propoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethyl-5-propoxybenzene typically involves the bromination of 1,3-dimethyl-5-propoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dimethyl-5-propoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,3-dimethyl-5-propoxybenzene or 2-amino-1,3-dimethyl-5-propoxybenzene can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: 1,3-Dimethyl-5-propoxybenzene.
Scientific Research Applications
2-Bromo-1,3-dimethyl-5-propoxybenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-5-propoxybenzene in chemical reactions involves electrophilic aromatic substitution, where the bromine atom acts as an electrophile and reacts with the electron-rich aromatic ring. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
2-Bromo-1,3-dimethoxybenzene: Similar structure but with methoxy groups instead of propoxy.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains a fluorine atom instead of a propoxy group.
1-Bromo-3,5-dimethylbenzene: Lacks the propoxy group.
Uniqueness: 2-Bromo-1,3-dimethyl-5-propoxybenzene is unique due to the presence of the propoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDBSVZGKAOFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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